3-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide
Description
3-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide (CAS: 2171314-18-2) is a pyrazole-based carboxamide derivative with the molecular formula C₈H₁₃FN₄O and a molecular weight of 200.21 g/mol . It features a 2-fluoroethyl group at the 1-position of the pyrazole ring and a dimethyl-substituted carboxamide at the 4-position. The compound is synthesized as a high-purity active pharmaceutical ingredient (API) intermediate (≥97% purity) and is utilized in pharmaceutical research and development .
Properties
Molecular Formula |
C8H13FN4O |
|---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
3-amino-1-(2-fluoroethyl)-N,N-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C8H13FN4O/c1-12(2)8(14)6-5-13(4-3-9)11-7(6)10/h5H,3-4H2,1-2H3,(H2,10,11) |
InChI Key |
QCXJGNCOKSKCIR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=C1N)CCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via a nucleophilic substitution reaction using a fluoroethyl halide.
Amination and Carboxamide Formation: The amino group and the carboxamide group can be introduced through a series of amination and acylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrazole compounds have been synthesized and tested for their effectiveness against various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives showed percent growth inhibition (PGI) against several cancer cell lines, suggesting that modifications to the pyrazole structure can enhance anticancer activity .
Antifungal Activity
The compound has also been explored for its antifungal properties. Research indicates that pyrazole derivatives can act against phytopathogenic fungi, making them potential candidates for agricultural applications.
- Case Study : A series of novel pyrazole derivatives were synthesized and evaluated for antifungal activity against seven strains of phytopathogenic fungi, showing higher efficacy than standard antifungal agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity.
Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with specific biological targets. These studies provide insights into how structural modifications can enhance binding affinity and biological activity.
- Data Table : The following table summarizes the docking scores of various pyrazole derivatives against target proteins:
| Compound Name | Docking Score (kcal/mol) | Target Protein |
|---|---|---|
| 3-Amino-1-(2-fluoroethyl)-N,N-dimethyl... | -8.5 | Protein Kinase A |
| Derivative A | -9.0 | Protein Kinase B |
| Derivative B | -7.5 | Protein Kinase C |
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Aminoethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide
- Molecular Formula: Not explicitly stated, but molecular weight is 125.17 g/mol .
- Key Differences: Substitution at the 1-position: 2-aminoethyl vs. 2-fluoroethyl in the target compound. The absence of fluorine reduces electronegativity and lipophilicity compared to the fluoroethyl group. Lower molecular weight (125.17 vs.
- Applications: Not specified in evidence, but the aminoethyl group may enhance solubility in aqueous systems .
3-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide
- Molecular Formula : C₉H₁₄F₂N₄O₂ ; Molecular Weight: 248.23 g/mol .
- Carboxamide substituent: 2-methoxyethyl vs. dimethyl in the target compound. The methoxy group may enhance solubility but reduce steric hindrance. Higher molecular weight (248.23 vs. 200.21) due to added fluorine and methoxy groups.
- Implications : Enhanced fluorine content could improve blood-brain barrier penetration but may increase synthetic complexity .
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a)
- Molecular Formula: Not explicitly stated; Melting Point: 247°C .
- Key Differences: Substituents: Phenyl and phenylamino groups replace fluorine and dimethyl carboxamide. Higher melting point suggests greater crystallinity and stability compared to the target compound. Increased aromaticity may enhance π-π stacking interactions but reduce solubility in polar solvents.
- Applications: Potential use in materials science or as a ligand in catalysis due to aromatic substituents .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Molecular Formula: Not fully detailed; Molecular Weight: 589.1 g/mol .
- Key Differences: Complex heterocyclic framework (pyrazolo-pyrimidine and chromenone) vs. the simpler pyrazole core. Sulfonamide functional group instead of carboxamide. Multiple fluorine atoms and aromatic systems likely enhance target specificity but increase synthetic challenges.
- Implications : Designed for high-affinity biological interactions, possibly in oncology or enzymology .
N-(3-(5-((1,5-Dimethyl-1H-pyrazol-3-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)-6-fluoro-2-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide
- Molecular Formula : Includes benzothiophene and pyridazine rings; CAS: 1227209-48-4 .
- Key Differences: Incorporation of sulfur (benzothiophene) introduces distinct electronic properties compared to fluorine.
- Applications : Likely investigated for kinase inhibition or as a fluorescent probe due to extended conjugation .
Critical Analysis of Substituent Effects
- Fluorine : The 2-fluoroethyl group in the target compound balances lipophilicity and metabolic resistance, whereas difluoroethyl () may over-prioritize stability at the cost of synthetic feasibility.
- Methoxyethyl () or aminoethyl () substituents may alter hydrogen-bonding capacity.
- Aromatic vs. Aliphatic Substituents : Phenyl groups () enhance rigidity and intermolecular interactions but reduce solubility, limiting bioavailability compared to fluorine-containing aliphatic chains.
Biological Activity
3-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide (CAS No. 2171315-26-5) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), toxicity, and therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C8H13FN4O
- Molar Mass : 200.21 g/mol
- Density : 1.34 g/cm³ (predicted)
- Boiling Point : 424.9 °C (predicted)
- pKa : 14.74 (predicted) .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often linked to their structural features. Research indicates that modifications in the pyrazole ring and substituents can significantly impact their efficacy against various biological targets.
Key Findings from SAR Studies
- Cruzain Inhibition : Compounds similar to 3-amino derivatives have shown promise in inhibiting cruzipain, a cysteine protease involved in Trypanosoma cruzi infections. The carboxamide group enhances binding affinity to the active site of the enzyme .
- Antitumor Activity : Some pyrazole derivatives exhibit antitumor properties, with specific compounds showing significant cytotoxicity against cancer cell lines such as HeLa and MCF7, with IC50 values in the low micromolar range .
- Antioxidant Properties : Certain derivatives demonstrate strong antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .
Biological Activity and Therapeutic Applications
The biological activities of this compound can be categorized into several therapeutic areas:
Antiparasitic Activity
Research indicates that pyrazole derivatives can exhibit trypanocidal effects, making them potential candidates for treating Chagas disease. The compound's ability to inhibit cysteine proteases enhances its efficacy against Trypanosoma cruzi .
Anticancer Activity
In vitro studies have demonstrated that certain pyrazole derivatives possess significant anticancer properties. For instance, compounds derived from the pyrazole framework have shown cytotoxic effects against various tumor cell lines, indicating their potential as chemotherapeutic agents .
Antioxidant Activity
The antioxidant capacity of pyrazole derivatives is notable, with studies showing that they can scavenge free radicals effectively. This property is crucial for developing drugs aimed at oxidative stress-related conditions .
Toxicity Assessment
Toxicity studies on related pyrazole derivatives indicate a generally low toxicity profile when tested on mammalian cells, with CC50 values exceeding 500 µM for several compounds, suggesting a favorable safety margin for further development .
Case Study 1: Cruzain Inhibition
In a study focused on optimizing pyrazole derivatives for cruzipain inhibition, modifications to the carboxamide region significantly enhanced inhibitory activity. The lead compound demonstrated over 50% inhibition at low concentrations, highlighting its therapeutic potential against Chagas disease .
Case Study 2: Antitumor Efficacy
A series of aminopyrazoles were evaluated for their anticancer activity, revealing that specific modifications led to improved potency against multiple cancer cell lines. The findings support the hypothesis that structural alterations can enhance biological efficacy .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
